Cas no 2228475-88-3 (2-(azidomethyl)-5-(trifluoromethyl)thiophene)

2-(Azidomethyl)-5-(trifluoromethyl)thiophene is a versatile heterocyclic compound featuring both an azidomethyl group and a trifluoromethyl substituent on a thiophene scaffold. The azide functionality enables click chemistry applications, such as CuAAC (copper-catalyzed azide-alkyne cycloaddition), facilitating efficient bioconjugation and polymer modifications. The electron-withdrawing trifluoromethyl group enhances the compound's reactivity in electrophilic substitutions and cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis. Its thiophene core contributes to π-conjugation, useful in materials science for organic electronics. The compound's structural features provide a balance of stability and reactivity, suitable for diverse synthetic transformations. Proper handling is required due to the potential explosivity of organic azides.
2-(azidomethyl)-5-(trifluoromethyl)thiophene structure
2228475-88-3 structure
Product Name:2-(azidomethyl)-5-(trifluoromethyl)thiophene
CAS No:2228475-88-3
MF:C6H4F3N3S
MW:207.17626953125
CID:6000165
PubChem ID:152396332
Update Time:2025-05-22

2-(azidomethyl)-5-(trifluoromethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(azidomethyl)-5-(trifluoromethyl)thiophene
    • 2228475-88-3
    • EN300-1972592
    • Inchi: 1S/C6H4F3N3S/c7-6(8,9)5-2-1-4(13-5)3-11-12-10/h1-2H,3H2
    • InChI Key: XIMIFHRVWAEYPB-UHFFFAOYSA-N
    • SMILES: S1C(C(F)(F)F)=CC=C1CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 207.00780280g/mol
  • Monoisotopic Mass: 207.00780280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.6Ų

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Additional information on 2-(azidomethyl)-5-(trifluoromethyl)thiophene

Comprehensive Overview of 2-(Azidomethyl)-5-(Trifluoromethyl)thiophene (CAS No. 2228475-88-3)

2-(Azidomethyl)-5-(Trifluoromethyl)thiophene (CAS No. 2228475-88-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and materials science. The compound features a thiophene ring substituted with a trifluoromethyl group and an azidomethyl moiety, making it a versatile intermediate for click chemistry and other synthetic transformations. Researchers and industry professionals are increasingly interested in this compound for its role in drug discovery, polymer science, and advanced material development.

The trifluoromethyl group in 2-(Azidomethyl)-5-(Trifluoromethyl)thiophene enhances the compound's lipophilicity and metabolic stability, which are critical factors in medicinal chemistry. Meanwhile, the azidomethyl functionality allows for efficient conjugation via click chemistry, a technique widely used in bioconjugation and polymer synthesis. These attributes make the compound a valuable building block for creating novel therapeutics, such as kinase inhibitors or antiviral agents, as well as functional materials like self-healing polymers or conductive films.

In the context of current trends, 2-(Azidomethyl)-5-(Trifluoromethyl)thiophene aligns with the growing demand for fluorinated compounds in drug development. Fluorine incorporation is a hot topic in pharmaceutical research due to its ability to improve bioavailability and target specificity. Additionally, the rise of green chemistry has spurred interest in efficient synthetic routes for such compounds, minimizing waste and energy consumption. Researchers are exploring catalytic methods and solvent-free reactions to produce 2-(Azidomethyl)-5-(Trifluoromethyl)thiophene sustainably.

Another area of interest is the compound's potential in material science. The thiophene backbone is a common motif in organic electronics, and the introduction of azide and trifluoromethyl groups could lead to materials with tunable electronic properties. For instance, this compound might serve as a precursor for conductive polymers or OLEDs (organic light-emitting diodes), which are pivotal in next-generation display technologies. The ability to functionalize the azide group further expands its utility in creating cross-linked networks for durable coatings or adhesives.

From a synthetic perspective, 2-(Azidomethyl)-5-(Trifluoromethyl)thiophene poses intriguing challenges and opportunities. Chemists are investigating optimal conditions for its preparation, including the choice of catalysts and reaction media. Recent studies highlight the use of palladium-catalyzed cross-coupling or photocatalytic methods to introduce the azidomethyl group efficiently. These advancements are crucial for scaling up production while maintaining high purity and yield, which are essential for industrial applications.

In summary, 2-(Azidomethyl)-5-(Trifluoromethyl)thiophene (CAS No. 2228475-88-3) is a multifaceted compound with broad relevance in modern chemistry. Its combination of fluorine and azide functionalities opens doors to innovative applications in drug design, materials engineering, and beyond. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and technology today.

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